REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:14]1COCC1>CN(C)C=O>[C:7]1([S:13][CH2:14][CH2:1][C:2]([OH:4])([CH3:5])[CH3:3])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|
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Name
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|
Quantity
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3.7 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
3.6 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to a premixed
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Type
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CUSTOM
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Details
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After a few minutes a precipitate started forming
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Type
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CUSTOM
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Details
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after 30 minutes the mixture was partitioned between ethyl acetate (300 ml) and water (200 ml)
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Duration
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30 min
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Type
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WASH
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Details
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The organic layer was washed consecutively with 2N sodium hydroxide solution, water and brine
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Type
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CUSTOM
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Details
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Drying
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Type
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CONCENTRATION
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Details
|
concentration in vacuo
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Name
|
|
Type
|
product
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Smiles
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C1(=CC=CC=C1)SCCC(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |